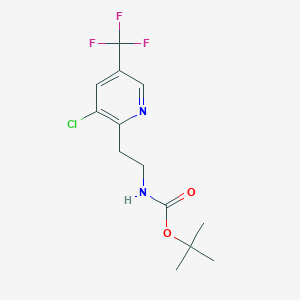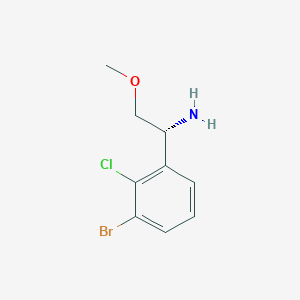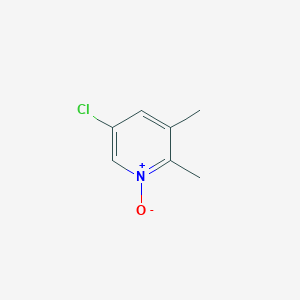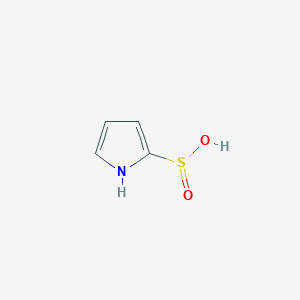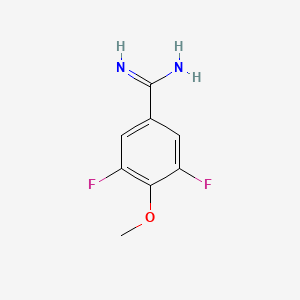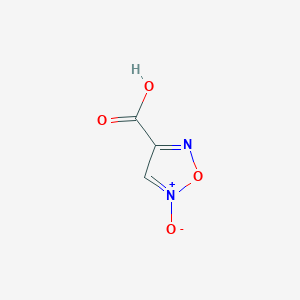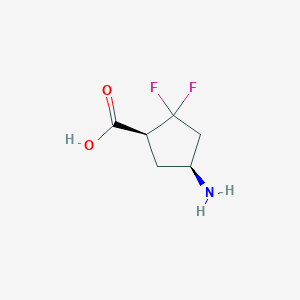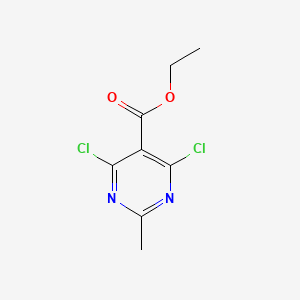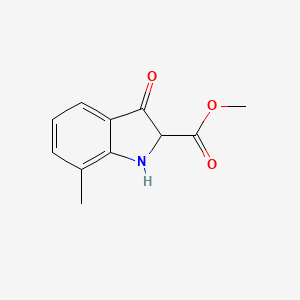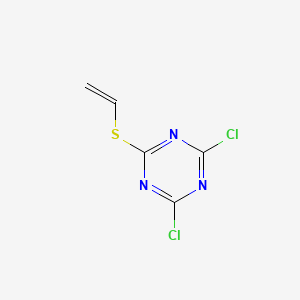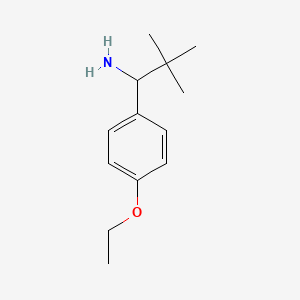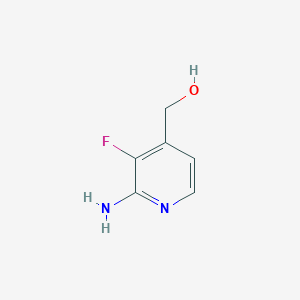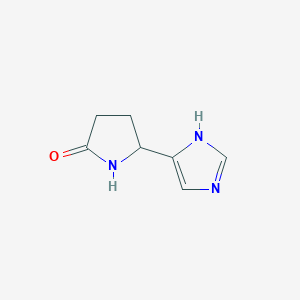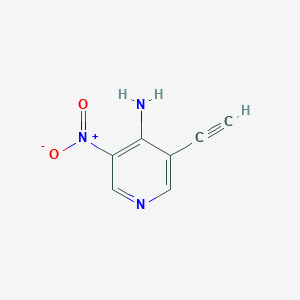
3-Ethynyl-5-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-5-nitropyridin-4-amine is a chemical compound with the molecular formula C7H5N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both ethynyl and nitro groups in its structure makes it a compound of interest in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-nitropyridin-4-amine typically involves the nitration of pyridine derivatives followed by the introduction of the ethynyl group. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The ethynyl group can be introduced through a subsequent reaction with an appropriate ethynylating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-5-nitropyridin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Reduction: The compound can be reduced to form various derivatives, such as 3-aminopyridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrazine hydrate (N2H4·H2O) is commonly used for the reduction of nitro groups.
Substitution: Reagents like ammonia (NH3) and various amines are used for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-Ethynyl-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-5-nitropyridin-4-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ethynyl group provides a site for additional functionalization, allowing the compound to interact with various biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the ethynyl group.
4-Aminopyridine: Contains an amino group instead of a nitro group.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of an ethynyl group.
Uniqueness
3-Ethynyl-5-nitropyridin-4-amine is unique due to the presence of both the ethynyl and nitro groups in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H5N3O2 |
|---|---|
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
3-ethynyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C7H5N3O2/c1-2-5-3-9-4-6(7(5)8)10(11)12/h1,3-4H,(H2,8,9) |
Clave InChI |
RNFJHRBOHLWVSN-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=CC(=C1N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
